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molecular formula C22H32N2O4 B8361265 O2-benzyl O9-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

O2-benzyl O9-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

Cat. No. B8361265
M. Wt: 388.5 g/mol
InChI Key: XFPNKTSEYMSXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145437B2

Procedure details

To a 20 L temperature controlled reactor charge tert-butyl 4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride (2.06 moles; 600.00 g) followed by dichloromethane (6.00 L), then triethylamine (4.33 moles; 604 mL) is added. Set the jacket of the reactor to 0° C. When the temperature of the reaction mixture reaches 5° C., add benzyl chloroformate (2.10 moles; 311 mL) over about 20 minutes keeping the internal temperature below 20° C. When the addition is complete, warm the jacket to room temperature and stir the mixture overnight. Pour the reaction mixture into water (4 L) and separate the mixture. Concentrate the organics under reduced pressure to give the title compound (838 g; assumed 95.65% purity and 100% yield for the purposes of calculation in the next reaction) mass spectrum (m/z): 411.2 (M+23).
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
reactant
Reaction Step Two
Quantity
604 mL
Type
reactant
Reaction Step Three
Quantity
311 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 L
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[C:7]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[CH2:6][NH:5][CH2:4][CH2:3]1.ClCCl.C(N(CC)CC)C.Cl[C:31]([O:33][CH2:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)=[O:32]>O>[CH2:2]1[C:7]2([CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH2:12]2)[CH2:6][N:5]([C:31]([O:33][CH2:34][C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[O:32])[CH2:4][CH2:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
Cl.C1CCNCC12CCN(CC2)C(=O)OC(C)(C)C
Step Two
Name
Quantity
6 L
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
604 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
311 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Five
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the mixture overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 0° C
CUSTOM
Type
CUSTOM
Details
reaches 5° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below 20° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
separate the mixture
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organics under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1CCN(CC12CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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